molecular formula C13H15BrN2O2 B5728063 1-(2-Bromobenzoyl)piperidine-4-carboxamide

1-(2-Bromobenzoyl)piperidine-4-carboxamide

Cat. No.: B5728063
M. Wt: 311.17 g/mol
InChI Key: KXOPLRLDNBIMCE-UHFFFAOYSA-N
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Description

1-(2-Bromobenzoyl)piperidine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Piperidine-4-carboxamide is a privileged scaffold in pharmaceutical development, known for its versatility in interacting with various biological targets. Molecules based on this core structure have been investigated for a wide spectrum of therapeutic applications, serving as antagonists for CCR5 in HIV research and demonstrating inhibitory activity against human coronaviruses . The specific structure of this compound, featuring a bromobenzoyl moiety, suggests potential for unique target binding and physicochemical properties, making it a valuable intermediate for synthesizing novel derivatives or probing biological mechanisms. Researchers may utilize this compound in hit-to-lead optimization programs, target identification studies, or as a building block for constructing more complex molecules. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle the compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c14-11-4-2-1-3-10(11)13(18)16-7-5-9(6-8-16)12(15)17/h1-4,9H,5-8H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOPLRLDNBIMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for 1-(2-Bromobenzoyl)piperidine-4-carboxamide

The synthesis of this compound can be achieved through various chemical strategies, ranging from direct coupling reactions to more complex multistep sequences.

Direct Acylation and Condensation Strategies

The most straightforward method for synthesizing this compound is through the direct N-acylation of piperidine-4-carboxamide. This approach involves the reaction of the piperidine (B6355638) nitrogen with an activated form of 2-bromobenzoic acid.

A common strategy is the Schotten-Baumann reaction, where piperidine-4-carboxamide is treated with 2-bromobenzoyl chloride in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, to neutralize the hydrogen chloride byproduct. The reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM) or a biphasic system.

Alternatively, standard peptide coupling reagents can be employed to facilitate the condensation between piperidine-4-carboxamide and 2-bromobenzoic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) activate the carboxylic acid, enabling the formation of the amide bond under mild conditions.

Multistep Synthetic Pathways and Intermediate Derivatization

Multistep syntheses offer greater flexibility and control, often starting from more readily available precursors like isonipecotic acid (piperidine-4-carboxylic acid). nih.gov These pathways involve the protection and deprotection of functional groups and the sequential construction of the target molecule.

One such pathway begins with the protection of the piperidine nitrogen of isonipecotic acid, for instance, with a tert-butoxycarbonyl (Boc) group. nih.gov The protected carboxylic acid is then converted into the corresponding carboxamide. This can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride or an active ester) and then reacting it with ammonia (B1221849) or a protected form of ammonia. Following the formation of the N-Boc-piperidine-4-carboxamide intermediate, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid), and the resulting free amine is acylated with 2-bromobenzoyl chloride to yield the final product.

Another sophisticated approach is the Weinreb–Nahm ketone synthesis. nih.gov In this method, a protected piperidine derivative, such as tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb amide 5), is reacted with a Grignard or organolithium reagent derived from 2-bromobenzene. nih.gov This reaction forms a stable intermediate that, upon acidic workup, yields the corresponding ketone. Subsequent chemical transformations would be required to convert the ketone to the desired carboxamide.

Flow chemistry offers a modern approach to multistep synthesis, allowing for the sequential combination of several reaction steps in a continuous process. rsc.orgsyrris.jp This can involve passing reagents through columns containing immobilized catalysts or scavengers, which can streamline the synthesis and purification process. rsc.orgsyrris.jp

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness. Key parameters that are often adjusted include the choice of solvent, base, temperature, and catalyst.

For direct acylation, the selection of the base and solvent system is critical to ensure efficient reaction and minimize side products. In nickel-catalyzed reactions, for example, screening different ligands, bases (e.g., K₃PO₄, Na₂CO₃), and solvents can significantly impact the yield and enantioselectivity of the product. researchgate.net The reaction temperature and duration are also fine-tuned; for instance, some reactions are performed at low temperatures (-78 °C) while others may require heating. acs.orgnih.gov

Design and Synthesis of Structural Analogs and Derivatives

To explore the chemical space around this compound and to conduct structure-activity relationship (SAR) studies, chemists synthesize a variety of structural analogs by modifying the bromobenzoyl substituent and the piperidine ring.

Modifications to the Bromobenzoyl Substituent for Structure-Activity Relationship (SAR) Studies

The electronic and steric properties of the benzoyl moiety can be systematically altered to probe its influence on molecular interactions. This is a common strategy in medicinal chemistry to optimize a compound's biological activity. nih.gov

The bromine atom at the 2-position can be moved to the 3- or 4-position, or it can be replaced by other halogens such as chlorine or fluorine. nih.govmdpi.com For example, studies on related piperidine-3-carboxamides showed that a 4-chloro substitution on the benzoyl ring was more favorable for activity than 2-chloro or 3-chloro substitutions. nih.gov

Furthermore, a wide range of other functional groups can be introduced onto the phenyl ring. These include:

Electron-donating groups: such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups. acs.org

Electron-withdrawing groups: such as trifluoromethyl (-CF₃) or nitro (-NO₂) groups. acs.orgresearchgate.net

The introduction of a trifluoromethyl group at the 4-position of the phenyl moiety in a related piperidine-4-carboxamide series resulted in a nearly 10-fold increase in antimycobacterial activity compared to the unsubstituted parent compound. nih.gov The synthesis of these analogs typically follows the same acylation or coupling routes used for the parent compound, employing the appropriately substituted benzoyl chloride or benzoic acid.

Table 1: Examples of Bromobenzoyl Modifications and their Effects

Position of Substituent Substituent Group Observed Effect in Related Series Reference
4 -Cl Favorable for activity nih.gov
4 -CF₃ ~10-fold increase in activity nih.gov
3 -CF₃ Reduced potency compared to parent nih.gov
2, 3, or 4 -OCH₃, -F, -Cl Tolerated in kinetic resolution reactions acs.org

Variational Substitutions on the Piperidine Ring System

Modifications to the piperidine scaffold itself are another important avenue for creating structural diversity and fine-tuning a molecule's properties. These changes can alter the compound's conformation, rigidity, and polarity.

Substituents can be introduced at various positions on the piperidine ring. For instance, alkyl or other functional groups can be added to the 2-, 3-, or 5-positions. mdpi.com The synthesis of such substituted piperidines can be complex, often requiring stereoselective methods to control the relative and absolute configuration of the new chiral centers. mdpi.com

Another strategy involves altering the conformation of the piperidine ring by introducing bridges. For example, replacing the piperidine with a more rigid, bridged system like a 2-azanorbornane or a nortropane can constrain the molecule into a specific shape. nih.gov These rigid analogs are valuable for understanding the bioactive conformation of the molecule. The synthesis of these bridged structures often starts from specialized precursors and involves multi-step sequences. nih.gov

The carboxamide group at the 4-position can also be replaced with other functional groups, such as an ester, a carboxylic acid, or a tetrazole, to investigate the importance of this group for biological activity. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Bromobenzoic acid
2-Bromobenzoyl chloride
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
Dicyclohexylcarbodiimide (DCC)
Dichloromethane (DCM)
Isonipecotic acid (piperidine-4-carboxylic acid)
Piperidine-4-carboxamide
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Trifluoroacetic acid
Triethylamine
2-Azanorbornane

Chemical Modifications of the Carboxamide Functional Group

The carboxamide functional group in this compound is a versatile handle for further chemical transformations. These modifications can be used to generate a library of related compounds for structure-activity relationship studies.

One common transformation is the dehydration of the primary amide to a nitrile. This can be accomplished using various dehydrating agents, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

Another potential modification is the Hofmann rearrangement , where the primary amide is treated with a halogen (such as bromine) and a strong base to yield a primary amine with one less carbon atom, in this case, a 4-aminopiperidine (B84694) derivative.

Furthermore, the amide nitrogen can undergo N-alkylation or N-arylation , although this is often less straightforward on a primary amide and may require specific catalysts and conditions.

The following table summarizes potential chemical modifications of the carboxamide group:

Reagents and ConditionsProduct Functional Group
POCl₃, heatNitrile
Br₂, NaOH, H₂OPrimary Amine (via Hofmann Rearrangement)
Alkyl halide, strong baseN-Alkyl Amide

Analytical Characterization Techniques for Structural Elucidation

The definitive identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR (Proton NMR) would provide information on the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the aromatic protons of the bromobenzoyl group, the protons on the piperidine ring, and the protons of the carboxamide group. The chemical shifts (δ) and coupling constants (J) would be characteristic of the specific electronic and steric environment of each proton. For similar structures, aromatic protons typically appear in the range of δ 7.0-8.0 ppm, while piperidine protons are found further upfield. unica.it

¹³C NMR (Carbon-13 NMR) would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the benzoyl and carboxamide groups would appear at the downfield end of the spectrum (typically δ 165-175 ppm). unica.it The aromatic carbons and the carbons of the piperidine ring would have characteristic chemical shifts.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nist.govnist.gov Electrospray ionization (ESI) is a soft ionization technique that would likely show a prominent peak for the protonated molecule [M+H]⁺. unica.itnih.gov

Infrared (IR) Spectroscopy is useful for identifying the presence of specific functional groups. Key vibrational bands would be expected for:

N-H stretching of the primary amide (typically two bands in the region of 3100-3500 cm⁻¹)

C=O stretching of the amide and ketone (around 1630-1680 cm⁻¹) unica.it

C-N stretching

Aromatic C-H and C=C stretching

The following table summarizes the expected analytical data for this compound:

TechniqueExpected Observations
¹H NMR Signals for aromatic, piperidine, and amide protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for carbonyl, aromatic, and piperidine carbons. unica.it
Mass Spec Molecular ion peak corresponding to the molecular weight of the compound. nist.govnist.gov
IR Spec Characteristic absorption bands for N-H, C=O (amide and ketone), and C-N bonds. unica.it

Elemental analysis would also be used to confirm the empirical formula of the synthesized compound by determining the percentage composition of carbon, hydrogen, nitrogen, and bromine. unica.it

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Positional and Electronic Effects of the Bromobenzoyl Moiety on Biological Activity

The benzoylpiperidine fragment is a significant chemical frame in medicinal chemistry, and the nature and position of substituents on the benzoyl ring are critical determinants of biological activity. nih.govresearchgate.netmdpi.com The 2-bromo substitution on the benzoyl moiety of 1-(2-Bromobenzoyl)piperidine-4-carboxamide introduces specific steric and electronic properties that modulate its interaction with biological targets.

Electronic Effects: The bromine atom is an electron-withdrawing group, which influences the electron density of the aromatic ring and the adjacent carbonyl group. This alteration of the electronic landscape can affect the strength of interactions, such as hydrogen bonds, at the active site of a target protein. For instance, in related compounds, the presence of an electron-withdrawing fluorine atom on a benzoyl ring was found to make a nearby hydroxyl group more acidic, thereby strengthening its hydrogen bond interactions with enzyme residues. nih.gov A similar principle applies to the bromo-substituent, which can enhance the binding affinity of the ligand.

Positional Effects: The location of the substituent on the benzoyl ring is crucial. Studies on structurally related piperidine-4-carboxamides have demonstrated that positional changes can dramatically alter potency. For example, in a series of anti-mycobacterial piperidine-4-carboxamides, a trifluoromethyl group (another electron-withdrawing group) at the para-position (position 4) of the phenyl ring resulted in a nearly tenfold increase in activity compared to the unsubstituted parent compound. nih.gov Conversely, moving this same group to the meta-position (position 3) led to a significant reduction in potency. nih.gov This highlights that the ortho-position (position 2) of the bromine in this compound is expected to have a distinct influence on activity compared to substitutions at the meta- or para-positions, likely by orienting the molecule in a specific conformation within the binding pocket and potentially introducing unique steric interactions. Comparative studies on other scaffolds have shown that bromobenzyl analogs can exhibit 10- to 100-fold higher potency than their chloro or methyl counterparts, underscoring the unique contribution of bromine to the pharmacophore.

Table 1: Influence of Benzoyl Substituent Position on Biological Activity in Analogous Compounds

Compound SeriesSubstituentPosition on Benzoyl RingObserved Effect on ActivityReference
Piperidine-4-carboxamides-CF3Para (4-position)~10x increase in potency nih.gov
Piperidine-4-carboxamides-CF3Meta (3-position)Reduced potency nih.gov
Serotonin (B10506) Receptor Ligands-BrPara (4-position)10-100x higher potency vs. -Cl or -CH3
MAGL Inhibitors-FPara (4-position)Strengthened H-bond interactions nih.gov

Conformational Analysis and Stereochemical Impact of the Piperidine (B6355638) Core on Target Interactions

The piperidine ring is a foundational heterocyclic structure in numerous pharmaceuticals. nih.gov Its conformational flexibility and stereochemistry are pivotal for defining a molecule's three-dimensional shape and, consequently, its ability to bind to a biological target.

Conformational Analysis: The piperidine heterocycle typically adopts a low-energy chair conformation, similar to cyclohexane. wikipedia.org In this conformation, substituents at the 1 and 4 positions can be oriented in either axial or equatorial positions. For this compound, the large 2-bromobenzoyl group at the nitrogen (N1) and the carboxamide group at the C4 position will have preferred orientations to minimize steric strain. The stability of these conformations can be influenced by the solvent environment; in nonpolar solvents, an equatorial conformation is generally more stable, while in polar solvents, an axial conformer may be preferred. wikipedia.org The specific chair conformation adopted by the piperidine core dictates the spatial relationship between the bromobenzoyl moiety and the 4-carboxamide group, which is a critical factor for fitting into a receptor's binding site.

Stereochemical Impact: The rigid, three-dimensional structure provided by the piperidine scaffold is often a key element for optimizing stereochemical aspects of potency and toxicity. researchgate.net In many biologically active compounds, steric hindrance around the piperidine ring can be a deciding factor between agonist and antagonist activity. nih.gov For example, in certain opioids, bulky side chains that block a portion of the piperidine ring are responsible for their antagonist properties. nih.gov The orientation of substituents on the piperidine ring is also critical. Studies on piperidine nucleoside mimics revealed that an equatorial orientation of the nucleobase on the ring was essential for achieving the desired bioactive conformation. nih.gov Therefore, the precise stereochemical arrangement of the carboxamide group on the piperidine core of this compound is fundamental for its interaction with target residues.

Role of the Carboxamide Group in Hydrogen Bonding and Key Ligand-Target Recognition

The carboxamide group (-CONH₂) at the 4-position of the piperidine ring is a classic pharmacophoric feature that plays a crucial role in molecular recognition. Its ability to participate in hydrogen bonding is fundamental to anchoring the ligand within its biological target.

The 4-piperidinecarboxamide moiety possesses both a hydrogen bond donor (the amide N-H) and two hydrogen bond acceptor sites (the carbonyl oxygen and the lone pair on the nitrogen). nih.gov This dual functionality allows it to form multiple, specific hydrogen bonds with amino acid residues (such as asparagine, glutamine, or serine) in a protein's active site. Such interactions are vital for the high-affinity and selective binding of a ligand.

In studies of related molecules, the carboxamide or analogous groups have been shown to be essential for activity. For example, in a series of benzimidazole (B57391) carboxamide inhibitors of PARP-1, the carboxamide group is a key interacting element. nih.gov Similarly, research on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally similar to the title compound, highlights the importance of this region for interacting with both hydrophilic and hydrophobic areas of the active site. nih.gov The replacement of a key interacting group, such as a carboxylic acid, often leads to a significant drop in biological activity, underscoring the importance of its hydrogen bonding interactions. drugdesign.org The hydrogen bonding capability of the carboxamide in this compound is therefore critical for stabilizing the ligand-target complex and ensuring potent biological activity.

Table 2: Hydrogen Bonding Potential of the Carboxamide Moiety

Functional GroupAtom/GroupHydrogen Bonding RolePotential Interacting Residues
Carboxamide (-CONH2)Carbonyl Oxygen (C=O)AcceptorSerine, Threonine, Asparagine, Glutamine
Amide Hydrogen (N-H)DonorAspartate, Glutamate, Carbonyl backbone

Elucidation of Critical Pharmacophoric Features for Potency and Selectivity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. ijpsonline.com For this compound, the critical pharmacophoric features can be deduced from its constituent parts and comparison with structurally similar active molecules.

A likely pharmacophore model for this compound class would include:

A Hydrophobic Aromatic Region: Provided by the bromobenzoyl group. This region typically engages in hydrophobic or van der Waals interactions within a nonpolar pocket of the target protein. The bromine atom adds to the size and electronic character of this feature.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group can serve as a key hydrogen bond acceptor. nih.gov

A Central Positively Ionizable/Basic Group: The nitrogen atom of the piperidine ring is basic and can be protonated at physiological pH. This allows it to form a crucial ionic interaction or a cation-π interaction with the target. nih.gov

A Hydrogen Bond Donor/Acceptor Moiety: The 4-carboxamide group, as detailed previously, provides essential hydrogen bonding capabilities that are critical for affinity and selectivity. nih.govnih.gov

Pharmacophore models for related piperidine-based ligands often feature two hydrophobic sites linked by a central basic core. nih.gov In the case of this compound, the bromobenzoyl group would occupy one hydrophobic pocket, while the piperidine ring itself and its substituents interact with other regions of the active site. The 4-(p-fluorobenzoyl)piperidine fragment, a close analog, is itself considered a critical pharmacophore for certain serotonin receptor ligands. nih.govmdpi.com The precise spatial arrangement of these features is paramount for achieving high potency and selectivity for a specific biological target.

Table 3: Key Pharmacophoric Features of this compound

Pharmacophoric FeatureStructural ComponentProbable Role in Target Interaction
Hydrophobic RegionBromobenzoyl moietyBinds in a hydrophobic pocket of the target.
Hydrogen Bond AcceptorBenzoyl Carbonyl (C=O)Forms H-bond with receptor.
Positively Ionizable GroupPiperidine NitrogenForms ionic or cation-π interactions.
Hydrogen Bond Donor/Acceptor4-Carboxamide GroupAnchors the ligand via specific H-bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like derivatives of this compound, QSAR models can be developed to predict the efficacy of new, unsynthesized analogs, thereby guiding drug design and optimization.

A QSAR study on this scaffold would involve synthesizing a library of analogs with variations at specific positions, such as different substituents on the benzoyl ring or modifications to the carboxamide group. The biological activity of each compound would be measured experimentally. Then, a variety of physicochemical, electronic, steric, and topological descriptors would be calculated for each molecule.

Common Descriptors Used in QSAR:

Hydrophobicity: LogP (partition coefficient)

Electronic Properties: Hammett constants (σ), dipole moment, atomic charges

Steric Properties: Molar refractivity (MR), Taft steric parameters (Es)

Topological Indices: Connectivity indices, shape indices

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning approaches like Artificial Neural Networks (ANN) are then used to build a model that links these descriptors to the observed activity. nih.govtandfonline.com For example, a successful QSAR model might take the form of an equation:

Biological Activity = c₀ + c₁(LogP) + c₂(σ) + c₃(MR) + ...

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be employed. These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease biological activity, providing direct structural insights for designing more potent inhibitors. nih.gov Such predictive models are invaluable for rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy. nih.govmdpi.com

Table 4: Hypothetical Data for a QSAR Analysis of Benzoylpiperidine Analogs

CompoundBenzoyl Substituent (R)LogPHammett Constant (σ)Biological Activity (IC50, nM)
12-H2.100.00150
22-F2.24+0.0695
32-Cl2.81+0.2360
4 (Title Compound)2-Br3.09+0.2352
52-CH32.66-0.17180

Preclinical Biological Evaluation and Efficacy Assessment

In Vitro Pharmacological Profiling

No specific data regarding the in vitro pharmacological profile of 1-(2-Bromobenzoyl)piperidine-4-carboxamide has been found in the public domain. The following sections detail the absence of information for the requested assays.

Receptor Binding Studies (e.g., Mu-opioid receptor affinity, CCR5 receptor antagonism)

Information regarding the binding affinity of this compound to the mu-opioid receptor or its antagonistic properties at the CCR5 receptor is not available in published literature. The benzoylpiperidine scaffold is known to be a component in ligands for serotoninergic and dopaminergic receptors, but specific binding data for this compound is absent. nih.gov

Cell-Based Functional Assays (e.g., Anti-HIV activity, Antimicrobial activity against bacteria and fungi, Anti-inflammatory effects)

There are no published reports detailing the functional activity of this compound in cell-based assays. Studies on its potential anti-HIV, antimicrobial, or anti-inflammatory effects have not been found. While some piperidine-4-carboxamide derivatives have been assessed for antibacterial activity, specific results for the 2-bromobenzoyl derivative are not documented. researchgate.net

Cellular Viability and Cytotoxicity Assessment in Relevant Cell Lines (e.g., anticancer studies, neuroprotective effects in PC12 cells)

No data is available concerning the effects of this compound on the viability or cytotoxicity of any cell lines. Consequently, its potential for anticancer or neuroprotective effects remains unevaluated in the public scientific record.

In Vivo Efficacy Studies in Preclinical Animal Models

Comprehensive searches of scientific literature have not yielded any in vivo efficacy studies for this compound.

Analgesic Activity in Rodent Models

There are no published studies that have investigated the analgesic activity of this compound in rodent models. While other piperidine (B6355638) derivatives have been explored for their analgesic potential, specific data for this compound is not available. researchgate.net

Antimalarial Efficacy in Parasitic Infection Models

The piperidine ring is a common scaffold in the development of new antimalarial agents, with numerous studies demonstrating its potential against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Research into 1,4-disubstituted piperidine derivatives has identified compounds with significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. nih.govresearchgate.net

In the search for novel and effective antimalarials, libraries of piperidine-containing molecules are frequently synthesized and evaluated. arkat-usa.org For instance, certain 1,4-disubstituted piperidine analogues have demonstrated potent, nanomolar-range activity against P. falciparum. researchgate.net The efficacy of these compounds highlights the value of the piperidine moiety in designing new drugs to combat drug-resistant malaria. nih.govnih.gov

Table 1: Antimalarial Activity of Representative Piperidine Derivatives against P. falciparum Strains

Compound ID P. falciparum Strain IC₅₀ (nM) Source
12a W2 (resistant) 11.6 nih.govresearchgate.net
12d 3D7 (sensitive) 13.64 nih.govresearchgate.net
13b 3D7 (sensitive) 4.19 nih.govresearchgate.net
13b W2 (resistant) 13.30 nih.govresearchgate.net
Chloroquine 3D7 (sensitive) 22.38 nih.govresearchgate.net

| Chloroquine | W2 (resistant) | 134.12 | nih.govresearchgate.net |

Note: The compounds listed are structurally distinct from this compound but illustrate the antimalarial potential of the piperidine class.

Evaluation in Specific Disease-Relevant Animal Models (e.g., anti-osteoporosis models, Alzheimer's disease mouse models)

The versatility of the piperidine scaffold has led to its investigation in a variety of disease models beyond infectious diseases.

Anti-Osteoporosis Models: Cathepsin K (Cat K) is a cysteine peptidase crucial for bone resorption by osteoclasts, making it a key target for anti-osteoporosis therapies. nih.gov Research has focused on piperidine-carboxamide derivatives as potential Cat K inhibitors. For example, a series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit Cat K. nih.gov The most promising of these compounds, H-9, demonstrated potent anti-bone resorption effects in vitro and was shown to increase bone mineral density in mice with ovariectomy-induced osteoporosis, suggesting its potential as an anti-osteoporosis agent. nih.gov While these studies focus on the piperidine-3-carboxamide isomer, they establish a precedent for evaluating piperidine-based structures in osteoporosis models.

Alzheimer's Disease Mouse Models: The piperidine moiety is a core component of many compounds designed as cholinesterase inhibitors for the treatment of Alzheimer's disease (AD). nih.gov Derivatives of N-benzylpiperidine carboxamide have been developed to enhance metabolic stability and efficacy. research-nexus.net The evaluation of these compounds often involves animal models designed to mimic the cognitive deficits seen in AD. For instance, the Morris water maze test is used to assess memory improvement in scopolamine-induced mouse models of cognitive impairment. nih.gov Certain benzimidazolinone derivatives linked to a benzylpiperidine structure have shown promise in these models, suggesting that such compounds are promising multifunctional agents against AD. nih.gov

Preclinical Pharmacokinetic and Metabolic Characterization

The characterization of a drug candidate's metabolic fate and pharmacokinetic profile is a critical step in preclinical development. researchgate.net

In Vitro Metabolic Stability in Animal Microsomes or Plasma

In vitro metabolic stability assays are essential for predicting a compound's persistence in the body. researchgate.net These tests typically involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) to measure its susceptibility to metabolism by cytochrome P450 enzymes. nih.govfrontiersin.org A compound with high metabolic stability is less likely to be rapidly cleared from circulation, allowing it to reach its therapeutic target. researchgate.net

Studies on various piperidine derivatives have shown a range of metabolic stabilities. For example, some azine derivatives with a piperidine component exhibited high resistance to metabolism, with over 97% of the compound remaining after incubation with human liver microsomes. researchgate.net In another study of a synthetic adenosine (B11128) derivative, YZG-331, stability varied significantly across species, with the compound being much less stable in rat liver microsomes compared to those from humans, monkeys, dogs, and mice. frontiersin.org This highlights the importance of interspecies comparisons in preclinical assessments. frontiersin.org

Table 2: Example of In Vitro Metabolic Stability of a Piperidine-Containing Compound (YZG-331) in Liver Microsomes from Different Species

Species Percent Remaining at 120 min Source
Human ~86% frontiersin.org
Monkey ~89% frontiersin.org
Dog ~94% frontiersin.org
Rat ~54% frontiersin.org

| Mouse | ~89% | frontiersin.org |

Note: This data is for the compound YZG-331 and serves as an example of how metabolic stability is assessed. Data for this compound is not available.

Preliminary Assessment of Absorption and Distribution in Animal Models

Following oral administration, a drug must be absorbed from the gastrointestinal tract and distributed throughout the body. The disposition of piperidine-containing compounds has been studied in preclinical and clinical settings. For example, the pharmacokinetics of CP-945,598, a complex piperidine-4-carboxamide derivative, were evaluated in healthy human subjects. nih.gov The study showed that the compound was well absorbed, although slowly, and was extensively metabolized. nih.gov Such studies help identify major metabolites and primary routes of elimination, providing crucial information for further development. nih.gov

Oral Bioavailability in Preclinical Species

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a key determinant of a drug's potential for convenient administration. The piperidine scaffold has been incorporated into compounds with good oral activity. For instance, certain dispiro-1,2,4-trioxolane piperidine derivatives developed as antimalarials demonstrated oral efficacies in animal models that were superior to the established drug artesunate. nih.gov Similarly, calpain inhibitors derived from piperidine carboxamides were shown to be active in mice after oral administration, indicating sufficient bioavailability to exert a pharmacological effect in the brain. nih.gov

Mechanistic Investigations and Biological Target Identification

Determination of Molecular Mechanism of Action through Biochemical Studies

Biochemical studies on various piperidine-4-carboxamide derivatives have revealed their potential to function as potent inhibitors of crucial enzymes by interfering with fundamental cellular processes. A notable example is a subclass of these compounds that acts as Novel Bacterial Topoisomerase Inhibitors (NBTIs). nih.gov

The mechanism for these NBTI-class piperidine-4-carboxamides involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for managing DNA topology during replication, transcription, and repair. The inhibitors function by intercalating into the DNA double helix at the site of enzyme-mediated cleavage. nih.gov This action stabilizes the covalent complex formed between the enzyme and the cleaved DNA, preventing the subsequent religation of the DNA strands. nih.gov The ultimate consequence of this stalled cleavage-relegation cycle is the accumulation of double-strand breaks in the bacterial chromosome, which triggers a lethal cascade of cellular events, leading to bacterial cell death. nih.gov This on-target mechanism positions piperidine-4-carboxamides as a promising structural class for developing new antibacterial agents. nih.gov

Identification and Validation of Specific Protein Targets or Pathways

Research has successfully identified and validated specific protein targets for various analogues of the piperidine-4-carboxamide scaffold. Depending on the substitutions made to the core structure, these compounds can achieve high affinity and selectivity for different proteins.

One of the most well-characterized targets for a subset of piperidine-4-carboxamides is the bacterial DNA gyrase , specifically the GyrA subunit . nih.gov Genetic studies have confirmed this interaction, where resistant bacterial strains consistently show mutations in the gyrA gene, particularly at the Asp91 residue. nih.gov This aspartate residue is located at the interface between two GyrA subunits, forming a critical part of the inhibitor binding pocket. nih.gov

Other studies have demonstrated that modifying the piperidine-4-carboxamide scaffold can lead to potent ligands for the sigma-1 (σ1) receptor , a unique ligand-operated chaperone protein in the endoplasmic reticulum involved in modulating ion channels and neurotransmitter systems. units.it Furthermore, derivatives such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms , particularly the tumor-associated hCA IX and XII. nih.gov The dopamine (B1211576) reuptake transporter has also been identified as a potential target for certain derivatives. researchgate.net

The interaction between piperidine-4-carboxamide derivatives and their protein targets has been analyzed through computational docking and biophysical methods.

For DNA gyrase inhibitors, molecular docking studies suggest a specific binding mode. The structure is typically composed of three key motifs: a planar heterocyclic "left-hand side" (LHS) that intercalates between DNA base pairs, a "right-hand side" (RHS) that fits into a hydrophobic pocket at the GyrA-GyrA interface, and a central linker. nih.gov The protonated amine of the piperidine (B6355638) ring in the linker is positioned to form a crucial ionic interaction with an aspartate residue (Asp91 in M. abscessus GyrA) at the entrance of the protein pocket. nih.gov

CompoundExperimental Ki (nM)Calculated Ki (nM)Binding Free Energy (ΔGbind, kcal/mol)
1b 12.95.5-11.23
2b 4.86.1-11.16
2e 10.111.2-10.76
2h 7.98.5-10.93
2k 3.74.1-11.45
2n 19.321.5-10.47
This table presents the experimental and calculated binding affinities (Ki) and the calculated binding free energy (ΔGbind) for a series of piperidine-4-carboxamide derivatives (compounds 1b, 2b, 2e, 2h, 2k, 2n) with the sigma-1 (σ1) receptor. Data sourced from units.it.

Piperidine-4-carboxamide derivatives have been shown to modulate the activity of several enzymes, primarily through inhibition. The kinetics of this inhibition are critical for determining their potency and selectivity.

For the class of compounds targeting carbonic anhydrases, detailed inhibition studies have been performed. These derivatives, featuring a benzenesulfonamide (B165840) group, act as potent inhibitors of various hCA isoforms. The inhibition constants (Ki) demonstrate that subtle structural modifications can significantly alter potency and selectivity against different isoforms.

CompoundhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
6 10.51.10.95.5
11 25.45.86.34.8
15 45.88.77.55.1
16 8.91.00.84.9
20 9.81.20.96.1
AAZ 25012254.5
This table displays the inhibition constants (Ki) for selected 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives (compounds 6, 11, 15, 16, 20) and the standard inhibitor Acetazolamide (AAZ) against four human carbonic anhydrase (hCA) isoforms. Data sourced from nih.gov.

Exploration of Downstream Signaling Pathway Modulation

The modulation of a primary biological target by a compound initiates a cascade of downstream cellular events. For the piperidine-4-carboxamide class of DNA gyrase inhibitors, the immediate effect of stabilizing the DNA-enzyme complex is the halting of DNA replication and transcription. This leads to the activation of the bacterial SOS response, a global response to DNA damage. However, when the damage is too extensive to be repaired, this pathway ultimately culminates in programmed cell death or apoptosis. nih.gov

In the case of derivatives acting on the sigma-1 receptor, the downstream effects are more complex. The sigma-1 receptor modulates the activity of numerous ion channels (including K+, Na+, Ca2+, and SK channels) and interacts with various G-protein coupled receptors. units.it By binding to this receptor, piperidine-4-carboxamide ligands can influence intracellular Ca2+ signaling, neurotransmitter release (e.g., dopamine), and pathways related to neuroprotection and cellular stress, although the precise downstream consequences depend on the specific ligand and cellular context. units.itresearchgate.net

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) leverages the knowledge of molecules known to be active to develop predictive models, even in the absence of a known 3D structure of the biological target.

Development of Pharmacophore Models from Active Analogs

Pharmacophore modeling is a cornerstone of LBDD, identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For 1-(2-Bromobenzoyl)piperidine-4-carboxamide and its analogs, pharmacophore models can be constructed from a set of structurally related compounds with known potencies. These models typically define key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The piperidine-4-carboxamide core itself presents key pharmacophoric features, including a hydrogen bond donor (the amide NH) and acceptor (the amide carbonyl oxygen), while the 2-bromobenzoyl group introduces a significant hydrophobic and aromatic component. By aligning a series of active analogs, a consensus pharmacophore can be generated to guide the design of new molecules with potentially enhanced activity.

Ligand Similarity and Scaffold Hopping Analyses

Ligand similarity analyses are employed to search large chemical databases for compounds with structural or physicochemical similarities to a query molecule like this compound. This can be performed using 2D fingerprint-based methods or 3D shape-based approaches. Scaffold hopping, a more advanced technique, aims to identify compounds with different core structures (scaffolds) but which present a similar 3D arrangement of functional groups as the original ligand. This allows for the exploration of novel chemical space and the identification of new intellectual property. For instance, the benzoylpiperidine scaffold of this compound could be replaced by other cyclic or acyclic structures that maintain the critical spatial orientation of the key interacting moieties.

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design (SBDD) provides a powerful framework for understanding and optimizing ligand-protein interactions.

Molecular Docking Simulations with Recombinant Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking simulations would be performed against the binding site of a relevant recombinant protein. These simulations would score different binding poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The 2-bromo substitution on the benzoyl ring can significantly influence the binding orientation and affinity through steric and electronic effects. The carboxamide group on the piperidine (B6355638) ring is a potential hydrogen bond donor and acceptor, and its interactions within the binding pocket would be a key focus of docking studies.

Table 1: Potential Molecular Docking Interactions of this compound

Interacting Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
2-Bromobenzoyl GroupHydrophobic, Aromatic (π-π stacking)Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine
Benzoyl Carbonyl OxygenHydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine
Piperidine RingVan der Waals, HydrophobicAlanine, Valine, Leucine
Carboxamide NHHydrogen Bond DonorAspartate, Glutamate, Main-chain carbonyls
Carboxamide Carbonyl OxygenHydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine

Molecular Dynamics (MD) Simulations to Probe Ligand-Protein Stability

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing for the observation of conformational changes in both the ligand and the protein. By simulating the system for nanoseconds or even microseconds, researchers can evaluate the persistence of key interactions identified in docking studies and calculate the binding free energy. This provides a more rigorous assessment of the ligand's binding affinity and the stability of its binding pose than docking alone.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule like this compound. These calculations can determine a range of descriptors that are crucial for understanding its reactivity and interaction potential.

Table 2: Key Descriptors from Quantum Chemical Calculations

DescriptorInformation ProvidedRelevance to Drug Design
Highest Occupied Molecular Orbital (HOMO)Energy of the outermost electron-donating orbitalIndicates susceptibility to electrophilic attack
Lowest Unoccupied Molecular Orbital (LUMO)Energy of the lowest electron-accepting orbitalIndicates susceptibility to nucleophilic attack
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and stability
Molecular Electrostatic Potential (MEP)3D map of electrostatic potentialIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions for non-covalent interactions
Atomic ChargesDistribution of electron density across the moleculeHelps to rationalize electrostatic interactions with the target protein

These quantum mechanical insights are valuable for fine-tuning the electronic properties of the ligand to enhance its binding affinity and selectivity.

Virtual Screening for Identification of Novel Scaffolds or Enhancements

Virtual screening has emerged as a powerful computational technique in drug discovery to explore vast chemical libraries and identify promising lead compounds. In the context of this compound and its derivatives, virtual screening plays a pivotal role in the identification of novel molecular scaffolds and the enhancement of existing ones. This approach allows researchers to move beyond the initial chemical structure, exploring new chemical space to discover compounds with potentially improved potency, selectivity, and pharmacokinetic profiles.

The process of virtual screening for novel scaffolds, often termed "scaffold hopping," aims to find isofunctional molecules with different core structures. uniroma1.itbhsai.org This is particularly valuable for navigating around existing patents, improving absorption, distribution, metabolism, and excretion (ADMET) properties, or overcoming synthetic challenges associated with the original scaffold. uniroma1.it Computational methods facilitate this by analyzing the key pharmacophoric features of a known active molecule, like this compound, and then searching for new molecules that present the same features in a different structural arrangement.

One prominent application of virtual screening involving the piperidine-4-carboxamide scaffold is in the discovery of inhibitors for enzymes implicated in cancer, such as Poly (ADP-ribose) polymerase (PARP) and Anaplastic Lymphoma Kinase (ALK). nih.govresearchgate.net For instance, the piperidine-4-carboxamide moiety is a key structural feature in several known PARP inhibitors. Researchers have utilized both ligand-based and structure-based virtual screening approaches to identify novel PARP inhibitors. nih.govresearchgate.net Ligand-based methods may involve creating a 3D pharmacophore model based on a known active compound and using it to screen large compound databases. nih.gov Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the target protein to dock and score potential ligands. sci-hub.boxfrontiersin.org

A notable example of identifying a novel scaffold through virtual screening is the discovery of a secretory glutaminyl cyclase (sQC) inhibitor. nih.gov Through a pharmacophore-assisted high-throughput virtual screening, a compound featuring a piperidine-4-carboxamide moiety was identified as a novel inhibitor of sQC, an enzyme implicated in Alzheimer's disease. nih.gov This discovery highlights how virtual screening can successfully identify new applications for existing chemical motifs in completely different therapeutic areas.

The general workflow for such a virtual screening campaign typically involves several stages. Initially, a large database of chemical compounds is prepared and filtered. sci-hub.box This is followed by high-throughput virtual screening (HTVS) using docking programs to rapidly assess a large number of molecules. The most promising candidates from this initial screen are then subjected to more rigorous docking protocols, such as extra precision (XP) docking, to refine the binding poses and scoring. sci-hub.box The final selection of compounds for experimental validation is often based on a combination of docking scores, visual inspection of the binding mode, and consideration of chemical diversity.

The table below summarizes representative virtual screening approaches that can be applied to identify novel scaffolds based on the piperidine-4-carboxamide core.

TargetVirtual Screening MethodObjectivePotential Outcome
Poly (ADP-ribose) polymerase (PARP)Ligand-based (Pharmacophore modeling), Structure-based (Molecular docking)Identification of novel PARP inhibitors with alternative chemical scaffolds. nih.govNew classes of PARP inhibitors with improved selectivity and reduced side effects. researchgate.net
Anaplastic Lymphoma Kinase (ALK)3D-QSAR, Molecular DockingDevelopment of new and more potent ALK inhibitors. researchgate.netIdentification of novel piperidine carboxamide derivatives with enhanced anti-cancer activity. researchgate.net
Secretory glutaminyl cyclase (sQC)Pharmacophore-assisted high-throughput virtual screeningDiscovery of novel sQC inhibitors for Alzheimer's disease. nih.govA new therapeutic application for the piperidine-4-carboxamide scaffold. nih.gov

These computational strategies not only accelerate the discovery of new lead compounds but also provide valuable insights into the structure-activity relationships that govern molecular recognition. By leveraging virtual screening, researchers can effectively explore vast chemical landscapes to uncover novel scaffolds and enhance existing ones, ultimately driving the development of next-generation therapeutics.

Future Directions and Translational Research Potential Preclinical Focus

Strategies for Further Lead Optimization and Structure-Guided Drug Design

Lead optimization is a critical process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For 1-(2-Bromobenzoyl)piperidine-4-carboxamide, several rational strategies can be employed, guided by established principles of medicinal chemistry and structure-activity relationships (SAR). drugdesign.orgnih.govashp.org

Key optimization efforts would focus on systematic modifications of its core components:

The 2-Bromobenzoyl Moiety : The bromine atom at the ortho position of the benzoyl ring is a key site for modification. Its electron-withdrawing nature and size influence the conformation of the benzoyl group relative to the piperidine (B6355638) ring, which can be critical for target binding. Strategies include:

Halogen Substitution : Replacing bromine with other halogens (fluorine, chlorine) can fine-tune lipophilicity and electronic properties. For instance, fluoro-substitution at specific positions has been shown to enhance inhibitory activity in some compound series. nih.gov

Bioisosteric Replacement : Substituting the bromo group with bioisosteres like a trifluoromethyl (CF₃) or cyano (CN) group could alter metabolic stability and target interactions.

Positional Isomerism : Moving the bromo substituent to the meta or para positions would create isomers that could exhibit different binding affinities and selectivities, a common strategy in exploring the SAR of benzoylpiperidine analogs. nih.gov

Amide Modification : The primary carboxamide is a key hydrogen bonding group. N-alkylation or substitution with small cyclic amines (e.g., azetidine, pyrrolidine) could modulate solubility, cell permeability, and target engagement.

Piperidine Ring Conformation : Introducing conformational constraints, such as bridged ring systems (e.g., azanorbornanes), can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for a specific target. nih.gov

The table below outlines potential modifications and their rationale for optimizing the lead compound.

Molecular ComponentProposed ModificationRationale for Optimization
2-Bromobenzoyl Group Substitution of bromine with F, Cl, CF₃, or CNFine-tune electronics, lipophilicity, and metabolic stability. nih.gov
Moving the bromo substituent to meta or para positionsExplore positional effects on target binding affinity and selectivity. nih.gov
Introduction of a second substituent on the phenyl ringProbe for additional binding pockets and enhance potency.
Piperidine Core Introduction of chiral centers or bridged structuresInduce conformational rigidity to enhance binding to a target. nih.gov
N-alkylation or acylation of the piperidine nitrogenModify physicochemical properties and explore SAR. nih.gov
Carboxamide Linker Replacement with bioisosteres (e.g., tetrazole, oxadiazole)Improve metabolic stability and pharmacokinetic profile.
N-substitution of the amide with alkyl or aryl groupsModulate hydrogen bonding capacity and cell permeability.

Structure-guided drug design, utilizing techniques like X-ray crystallography or cryogenic electron microscopy of the compound bound to a target protein, would be invaluable. In the absence of an identified target, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes might affect activity against hypothesized targets. nih.gov

Development of Advanced Preclinical Candidates with Enhanced Profiles

To advance from a lead compound to a preclinical candidate, a molecule must demonstrate a robust profile of efficacy, selectivity, and drug-like properties. For derivatives of this compound, the focus would be on improving the absorption, distribution, metabolism, and excretion (ADME) profile.

Key developmental goals include:

Enhancing Metabolic Stability : Identifying and modifying metabolic "soft spots" is crucial. The benzoyl and piperidine rings are potential sites of oxidation by cytochrome P450 enzymes. Blocking these sites, for example, by introducing fluorine atoms, can enhance metabolic stability and prolong the compound's half-life.

Improving Bioavailability : Oral bioavailability depends on a balance of solubility and permeability. Modifications to the carboxamide group or the introduction of polar functional groups on the piperidine ring could optimize this balance. nih.gov

Increasing Selectivity : To minimize off-target effects, derivatives should be screened against a panel of receptors and enzymes. Structural modifications that enhance affinity for the desired target while reducing interaction with others are a priority.

The following table presents a hypothetical target candidate profile for an advanced preclinical candidate derived from this scaffold.

ParameterTarget ValueRationale
Potency (IC₅₀/EC₅₀) < 100 nMSufficient potency for in vivo efficacy at reasonable concentrations.
Selectivity >100-fold vs. related targetsMinimizes potential for off-target side effects.
Aqueous Solubility > 50 µMEnsures adequate solubility for formulation and absorption.
Cell Permeability (Papp) > 1 x 10⁻⁶ cm/sIndicates good potential for oral absorption.
**Microsomal Stability (t₁/₂) **> 30 minSuggests resistance to first-pass metabolism and a longer duration of action.
hERG Inhibition (IC₅₀) > 10 µMReduces the risk of cardiac toxicity.

Exploration of Novel Therapeutic Indications and Polypharmacology

The benzoylpiperidine and piperidine-4-carboxamide scaffolds are associated with a broad range of biological activities, suggesting that derivatives of this compound could be explored for multiple diseases. nih.govresearchgate.net

Neuropsychiatric and Neurodegenerative Disorders : Many benzoylpiperidine-containing molecules act as ligands for serotonin (B10506) and dopamine (B1211576) receptors, making this a promising area for investigation. nih.gov Furthermore, related piperidine carboxamides have been designed as potential cholinesterase inhibitors for Alzheimer's disease.

Oncology : Piperidine derivatives have been investigated as inhibitors of various targets relevant to cancer, such as monoacylglycerol lipase (B570770) (MAGL) and dihydrofolate reductase (DHFR). nih.govnih.gov A screening campaign against a panel of cancer-related kinases or enzymes could uncover novel anticancer applications.

Infectious Diseases : The piperidine scaffold is present in various natural and synthetic compounds with antimicrobial properties. researchgate.net Derivatives could be tested against a range of bacterial and viral targets.

Polypharmacology , the concept of designing single molecules to interact with multiple targets, offers a compelling strategy for treating complex diseases like cancer. Given the scaffold's versatility, derivatives of this compound could be rationally designed or screened for multi-target activity. For instance, modifying the molecule to simultaneously inhibit key enzymes in different but related signaling pathways could lead to more effective therapies.

The table below summarizes potential therapeutic avenues and the rationale based on related compound classes.

Potential Therapeutic AreaRelevant Biological TargetsRationale Based on Analogous Structures
Neuroscience Serotonin (5-HT) & Dopamine (D₂) ReceptorsThe benzoylpiperidine moiety is a known pharmacophore for these CNS targets. nih.gov
Acetylcholinesterase (AChE)Piperidine carboxamides have been developed as AChE inhibitors for Alzheimer's.
Oncology Carbonic Anhydrases (CA IX, XII)1-(Sulfamoylbenzoyl)piperidine-4-carboxamides are potent inhibitors. nih.gov
Dihydrofolate Reductase (DHFR)Piperidine-based thiosemicarbazones show DHFR inhibitory activity. nih.gov
Analgesia/Anti-inflammatory Dopamine Transporter (DAT), FAAH/MAGLPiperidine carboxamides have shown analgesic effects in preclinical models. researchgate.net

Identification of Research Gaps and Future Academic Pursuits in Chemical Biology

The most significant research gap for this compound is the lack of fundamental biological characterization. Future academic research should be directed toward filling this void.

Key academic pursuits include:

Synthesis and Characterization : The first step is the straightforward synthesis of the compound and a small library of closely related analogs with variations in the benzoyl and carboxamide moieties. nih.gov

Broad Biological Screening : The synthesized compounds should undergo high-throughput screening against a diverse array of biological targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes, to identify initial hits.

Target Identification and Validation : For any active compounds discovered, chemical biology techniques such as thermal shift assays, affinity chromatography, or activity-based protein profiling should be employed to identify the specific molecular target(s).

Elucidation of Mechanism of Action : Once a target is validated, further studies are needed to understand how the compound modulates its function (e.g., as an inhibitor, agonist, or allosteric modulator).

Structural Biology : Obtaining a co-crystal structure of an active analog bound to its target would provide invaluable atomic-level insights, paving the way for more sophisticated, structure-guided drug design efforts. researchgate.net

By systematically addressing these gaps, the scientific community can unlock the full therapeutic potential of the this compound scaffold and develop novel preclinical candidates for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromobenzoyl)piperidine-4-carboxamide, and how can purity be validated?

  • Methodology :

  • Synthesis : A common approach involves coupling 2-bromobenzoyl chloride with piperidine-4-carboxamide under inert conditions. Amide bond formation can be achieved using coupling agents like HATU or DCC in anhydrous DMF at 0–5°C, followed by gradual warming to room temperature .

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended. Recrystallization from ethanol/water mixtures improves crystalline purity (>93% as per typical standards) .

  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (¹H/¹³C). Mass spectrometry (ESI-MS) verifies molecular weight.

    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
CouplingHATU, DMF, 0–5°C → RT65–7585–90
PurificationEthyl acetate/hexane60–70>93

Q. How should researchers characterize the structural stability of this compound under varying storage conditions?

  • Methodology :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Assess photostability under ICH Q1B guidelines using UV-Vis spectroscopy .
  • Key Metrics : Track degradation products (e.g., hydrolysis of the bromobenzoyl group) and quantify via peak area normalization.

Q. What analytical techniques are critical for confirming the compound’s identity and functional groups?

  • Methodology :

  • FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
  • NMR : ¹H NMR should show aromatic protons (δ 7.3–7.8 ppm for bromobenzoyl) and piperidine carboxamide signals (δ 2.5–3.5 ppm) .
  • XRD : Single-crystal X-ray diffraction provides definitive structural confirmation if crystals are obtainable.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodology :

  • Reaction Design : Use density functional theory (DFT) to model transition states and predict activation energies for bromobenzoyl group substitutions. Software like Gaussian or ORCA is recommended .

  • Data-Driven Screening : Apply machine learning (e.g., random forest models) to historical reaction data to identify optimal catalysts/solvents. Prioritize conditions with >80% predicted yield.

    • Data Table :
ParameterComputational ToolKey Output
Transition StateGaussian 16ΔG‡ (kcal/mol)
Solvent OptimizationCOSMO-RSSolubility Parameters

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
  • Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time) across labs. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to cross-validate binding affinity .

Q. What strategies are effective for optimizing enantiomeric purity in asymmetric synthesis of related piperidine carboxamides?

  • Methodology :

  • Chiral Catalysts : Screen chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed couplings. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers.

Q. How can factorial design improve the efficiency of reaction parameter screening?

  • Methodology :

  • Design : Implement a 2³ factorial design varying temperature (25°C vs. 50°C), solvent (DMF vs. THF), and catalyst loading (5% vs. 10%). Analyze main effects and interactions via ANOVA .

  • Optimization : Apply response surface methodology (RSM) to identify maxima in yield/purity trade-offs.

    • Data Table :
FactorLevelsResponse (Yield %)
Temperature25°C, 50°C70, 85
SolventDMF, THF65, 80

Key Notes

  • Data Contradictions : Cross-disciplinary collaboration (e.g., computational + experimental teams) mitigates conflicting results by aligning methodologies .
  • Ethical Standards : Ensure compliance with institutional safety protocols for brominated compounds, particularly in waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.